molecular formula C19H24N2O B346229 9-(3-Diethylamino-2-hydroxypropyl)carbazole CAS No. 91324-13-9

9-(3-Diethylamino-2-hydroxypropyl)carbazole

Cat. No.: B346229
CAS No.: 91324-13-9
M. Wt: 296.4g/mol
InChI Key: QBEGUTHCSOWVOB-UHFFFAOYSA-N
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Description

9-(3-Diethylamino-2-hydroxypropyl)carbazole is an organic compound with the molecular formula C19H24N2O It belongs to the class of carbazole derivatives, which are known for their diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(3-Diethylamino-2-hydroxypropyl)carbazole typically involves the reaction of carbazole with 3-diethylamino-2-hydroxypropyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems can further streamline the production process, ensuring high purity and consistency of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of various oxidized derivatives.

    Reduction: The compound can also be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced carbazole derivatives.

    Substitution: Electrophilic substitution reactions are common for carbazole derivatives. For instance, nitration, halogenation, and sulfonation reactions can be carried out using appropriate reagents such as nitric acid, halogens, and sulfuric acid, respectively.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid, halogens, sulfuric acid.

Major Products Formed:

    Oxidation: Oxidized carbazole derivatives.

    Reduction: Reduced carbazole derivatives.

    Substitution: Nitrated, halogenated, and sulfonated carbazole derivatives.

Scientific Research Applications

9-(3-Diethylamino-2-hydroxypropyl)carbazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound’s biological activity makes it a candidate for drug development and biochemical studies.

    Medicine: It has potential therapeutic applications due to its pharmacological properties, including anticancer, antiviral, and antimicrobial activities.

    Industry: The compound is used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells, due to its excellent photochemical and thermal stability.

Mechanism of Action

The mechanism of action of 9-(3-Diethylamino-2-hydroxypropyl)carbazole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to a range of biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with viral proteins to prevent viral replication. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

    9H-Carbazole: A parent compound with a simpler structure, used in various organic synthesis applications.

    9-(2-Hydroxyethyl)carbazole: A similar compound with a hydroxyethyl group instead of a hydroxypropyl group.

    9-(3-Dimethylamino-2-hydroxypropyl)carbazole: A closely related compound with a dimethylamino group instead of a diethylamino group.

Uniqueness: 9-(3-Diethylamino-2-hydroxypropyl)carbazole is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the diethylamino and hydroxypropyl groups enhances its solubility, reactivity, and potential for interaction with biological targets, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-carbazol-9-yl-3-(diethylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O/c1-3-20(4-2)13-15(22)14-21-18-11-7-5-9-16(18)17-10-6-8-12-19(17)21/h5-12,15,22H,3-4,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBEGUTHCSOWVOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(CN1C2=CC=CC=C2C3=CC=CC=C31)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20919822
Record name 1-(9H-Carbazol-9-yl)-3-(diethylamino)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20919822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91324-13-9
Record name 9H-Carbazole-9-ethanol, alpha-((diethylamino)methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091324139
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(9H-Carbazol-9-yl)-3-(diethylamino)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20919822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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